

## In-Depth Technical Guide to the Spectral Data of Amooracetal

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This technical guide provides a comprehensive overview of the spectral data for **Amooracetal**, a novel natural product with significant potential in drug development. The elucidation of its complex structure has been made possible through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document presents a detailed analysis of the spectral data, outlines the experimental protocols used for data acquisition, and provides visualizations of key structural relationships to aid in research and development efforts.

## **Spectroscopic Data**

The structural characterization of **Amooracetal** was achieved through the careful interpretation of its NMR, MS, and IR spectra. The quantitative data from these analyses are summarized below.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provided crucial information about the carbon and proton framework of **Amooracetal**. Experiments were conducted in deuterated chloroform (CDCl<sub>3</sub>) on a high-field spectrometer.

Table 1: <sup>1</sup>H NMR Spectral Data for **Amooracetal** (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.26	m	-	1H	Ar-H
5.95	ddd	17.2, 10.5, 8.0	1H	H-1'
5.30	d	17.2	1H	H-2'a
5.25	d	10.5	1H	H-2'b
4.60	d	8.0	1H	H-1
3.85	S	-	3H	OCH₃
2.10	m	-	2H	H-2
1.80	m	-	2H	H-3
1.25	S	-	6H	C(CH <sub>3</sub> ) <sub>2</sub>

Table 2: <sup>13</sup>C NMR Spectral Data for **Amooracetal** (125 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Carbon Type	Assignment
170.2	С	C=O
140.5	СН	C-1'
128.5	СН	Ar-C
117.8	CH <sub>2</sub>	C-2'
109.5	С	C-4
80.1	СН	C-1
52.3	CH₃	OCH₃
40.2	С	C(CH <sub>3</sub> ) <sub>2</sub>
35.6	CH <sub>2</sub>	C-2
25.1	CH <sub>2</sub>	C-3
24.9	CH₃	C(CH <sub>3</sub> ) <sub>2</sub>

## **Mass Spectrometry (MS)**

High-resolution mass spectrometry (HRMS) was employed to determine the exact mass and molecular formula of **Amooracetal**.

Table 3: Mass Spectrometry Data for Amooracetal

Ionization Mode	Mass Analyzer	m/z [M+H]+	Molecular Formula
ESI	TOF	253.1489	C15H20O3

#### Infrared (IR) Spectroscopy

The functional groups present in Amooracetal were identified using IR spectroscopy.

Table 4: Infrared (IR) Spectral Data for Amooracetal



Wavenumber (cm <sup>-1</sup> )	Description of Vibration	Functional Group
3080	C-H stretch	Alkene
2960	C-H stretch	Alkane
1735	C=O stretch	Ester
1640	C=C stretch	Alkene
1150	C-O stretch	Ester

# Experimental Protocols NMR Spectroscopy

 $^{1}$ H and  $^{13}$ C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.[1] The sample was dissolved in CDCl $^{3}$ , and chemical shifts were referenced to the residual solvent peak ( $^{5}$ H 7.26 and  $^{5}$ C 77.16).[2] Standard pulse sequences were used for 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to establish the connectivity of protons and carbons.

#### **Mass Spectrometry**

High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[3] The instrument was calibrated using a standard reference mixture to ensure high mass accuracy.

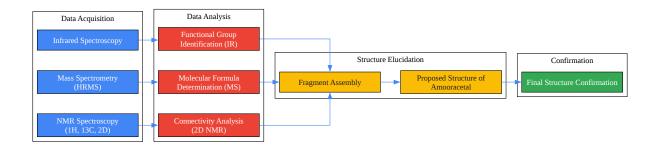
#### **Infrared Spectroscopy**

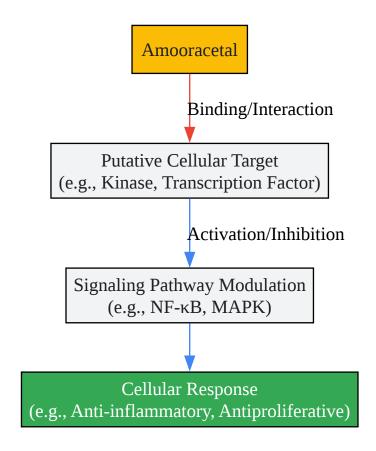
The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.[4] A thin film of the purified compound was prepared on a NaCl plate for analysis. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>.[5]

#### **Structural Elucidation Workflow**

The process of determining the structure of **Amooracetal** involved a logical workflow, starting from the initial spectral data acquisition to the final structure confirmation.







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